N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
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Overview
Description
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H17N3O4S2 and its molecular weight is 415.48. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide involves multiple steps, typically starting with the construction of the benzothiophene core. Key reactions include nitration, acylation, and carbamoylation, often requiring anhydrous conditions and controlled temperatures to yield high purity.
Industrial Production Methods: On an industrial scale, the production is optimized for cost-effectiveness and yield. Advanced techniques like flow chemistry and catalytic processes might be employed to enhance efficiency and reduce waste. Specific reaction conditions include the use of industrial-grade solvents, catalysts, and large-scale reactors.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amines under specific conditions.
Reduction: Common reagents include palladium on carbon (Pd/C) with hydrogen gas, transforming the nitro group to an amine.
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Catalysts such as Pd/C for hydrogenation reactions.
Major Products:
Depending on the specific reactions, products may include various derivatives with amine groups, modified benzothiophene rings, and substituted carbamoyl groups.
4. Scientific Research Applications: N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide finds extensive applications in:
Chemistry: Used as a precursor for complex organic syntheses and as a model compound for studying substitution reactions.
Biology: Explored for potential biological activities, including antimicrobial and anticancer properties due to its structural components.
Medicine: Investigated for its potential role as a pharmacophore in drug design, particularly targeting specific molecular pathways.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials due to its unique reactivity.
5. Mechanism of Action: The mechanism by which this compound exerts its effects involves interactions at the molecular level, particularly:
Molecular Targets: Potential binding to proteins and enzymes, influencing biological pathways.
Pathways Involved: Inhibition or activation of specific enzymes, disrupting metabolic processes or signaling pathways crucial for disease progression.
6. Comparison with Similar Compounds: Compared to other benzothiophene derivatives, this compound's unique combination of nitro and carbamoyl groups imparts distinctive reactivity and biological properties. Similar compounds include:
N-(3-carbamoyl-4,5,6,7-tetrahydrobenzothiophen-2-yl)-benzamide
5-nitro-2-benzothiophene carboxylic acid derivatives These similar compounds may share some chemical reactions but differ in their applications and specific activity profiles.
Hope this gives you a robust foundation! Anything more specific you're curious about?
Properties
IUPAC Name |
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c1-20-18(24)16-12-4-2-3-5-14(12)28-19(16)21-17(23)15-9-10-8-11(22(25)26)6-7-13(10)27-15/h6-9H,2-5H2,1H3,(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPKNDRFOIQOTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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